molecular formula C10H8F3N3 B1608624 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine CAS No. 502133-02-0

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Cat. No. B1608624
M. Wt: 227.19 g/mol
InChI Key: RMESUTALZUKOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridine derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

Trifluoromethylpyridine derivatives are used in various chemical reactions. For example, they are used in transition-metal-mediated or -catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridine derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety. The fluorine atom, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

Anticancer Activity

The synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown promising bioactivity against various cancer cell lines such as lung, breast, prostate, and cervical cancer at micro molar concentration (Chavva et al., 2013).

Spectroscopic and Theoretical Investigations

New pyrazole Schiff bases containing azo groups have been synthesized, characterized using various spectroscopic methods, and supported by theoretical calculations based on density functional theory (DFT). These compounds exhibit different behaviors in various solvents and pH values, highlighting their potential for chemical and biological applications (Özkınalı et al., 2018).

Antimicrobial Activities

A novel series of compounds integrating benzofuran and pyrazole moieties with [1,2,4]triazolo[3,4-b][1,3,4] thiadiazol-6-amine were synthesized and demonstrated promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019).

Molecular Structure Investigations

Two new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized. The study provides insights into the molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations, analyzing intermolecular interactions that influence molecular packing (Shawish et al., 2021).

Bioactive Synthesis

The bioactive synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogues were explored for antibacterial activity against various bacterial strains, showcasing the method's efficiency and the compounds' potential therapeutic applications (Leelakumar et al., 2022).

Safety And Hazards

Trifluoromethylpyridine derivatives can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of trifluoromethylpyridine derivatives is becoming an increasingly important research topic. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMESUTALZUKOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396228
Record name 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

CAS RN

502133-02-0
Record name 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Reactant of Route 2
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Reactant of Route 4
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Reactant of Route 6
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.